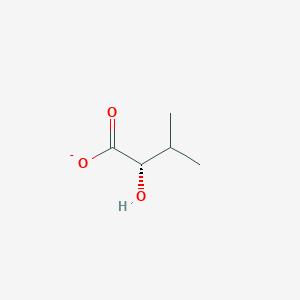

(S)-2-hydroxy-3-methylbutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

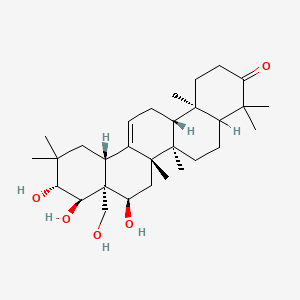

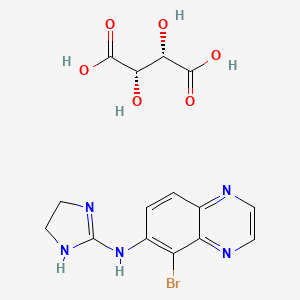

(S)-2-hydroxy-3-methylbutyrate is the S-enantiomer of 2-hydroxy-3-methylbutyrate. The conjugate base of (S)-2-hydroxy-3-methylbutyric acid, formed by loss of a proton from the carboxy group, it is the major species present at physiological pH. It has a role as a human metabolite. It is a conjugate base of a (S)-2-hydroxy-3-methylbutyric acid. It is an enantiomer of a (R)-2-hydroxy-3-methylbutyrate.

Aplicaciones Científicas De Investigación

Biosynthesis Methods

- (S)-2-hydroxy-3-methylbutyrate (HMB) can be synthesized biocatalytically using l-leucine as a substrate in Escherichia coli. This method overcomes limitations of chemical production and fermentation methods and is efficient for HMB production (Gao & Li, 2021).

Muscle Health and Recovery

- HMB supplementation has been shown to contribute to the preservation of muscle mass in older adults, potentially useful in preventing muscle atrophy (Wu et al., 2015).

- It may also have benefits in preventing radiation dermatitis in head and neck cancer patients undergoing chemoradiotherapy (Imai et al., 2014).

Exercise-Induced Muscle Damage

- Nutritional strategies including HMB supplementation have been studied for their potential to reduce exercise-induced muscle damage and accelerate recovery in athletes (Bongiovanni et al., 2020).

Skeletal Muscle in Health and Disease

- HMB, as a leucine metabolite, shows anabolic effects on protein metabolism and has potential therapeutic applications in conditions affecting muscle mass and function (Holeček, 2017).

Polymer Synthesis

- HMB is a component in the synthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by bacteria, showing potential in creating polymers with novel thermal properties (Watanabe et al., 2015).

Muscle Recovery and Performance Enhancement

- HMB supplementation can augment muscle recovery and enhance muscle mass and strength when combined with resistance training (Silva et al., 2017).

Biomarker for Metabolic Pathways

- It serves as a biomarker for catabolic pathways of amino acids and fatty acids, with implications for monitoring metabolic activities (Miyazaki et al., 2015).

Effects on Exercise Performance

- HMB is used to enhance exercise performance and skeletal muscle hypertrophy, though results vary based on factors like age, sex, and training experience (Wilson et al., 2008).

Nutritional Supplementation in Animals

- In animals, HMB supplementation has shown benefits like enhanced body weight gain, positive immunostimulatory effect, and decreased mortality (Szczesniak et al., 2015).

Metabolism and Toxicity

- HMB is associated with cholesterol metabolism in skeletal muscle and shows no adverse effects, indicating its safety as a dietary supplement (Manjarrez-Montes-de-Oca et al., 2014).

Effects on Strength and Body Composition

- HMB supplementation's effects on strength and body composition during resistance training have been studied, showing benefits in lower-body strength but negligible effects on overall body composition (Thomson et al., 2009).

Application in Various Sports

- HMB supplementation could be effective in sports with high physical stress, aiding in muscle mass and strength maintenance during intensive training periods (Albert et al., 2015).

Role in Age-related Dendritic Changes

- HMB supplementation can ameliorate aging effects on the dendritic tree of pyramidal neurons in the medial prefrontal cortex, suggesting neuroprotective properties (Kougias et al., 2016).

Propiedades

Nombre del producto |

(S)-2-hydroxy-3-methylbutyrate |

|---|---|

Fórmula molecular |

C5H9O3- |

Peso molecular |

117.12 g/mol |

Nombre IUPAC |

(2S)-2-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1/t4-/m0/s1 |

Clave InChI |

NGEWQZIDQIYUNV-BYPYZUCNSA-M |

SMILES isomérico |

CC(C)[C@@H](C(=O)[O-])O |

SMILES |

CC(C)C(C(=O)[O-])O |

SMILES canónico |

CC(C)C(C(=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)

![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)

![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)